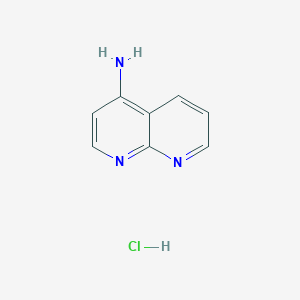

1,8-Naphthyridin-4-amine hydrochloride

Description

Properties

IUPAC Name |

1,8-naphthyridin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3.ClH/c9-7-3-5-11-8-6(7)2-1-4-10-8;/h1-5H,(H2,9,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMPCIYQEWUECDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2N=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Friedlander Condensation in Aqueous Media Using Ionic Liquids

A recent environmentally friendly approach involves the Friedlander reaction catalyzed by biocompatible ionic liquids in water. This method enables gram-scale synthesis of 1,8-naphthyridines, including derivatives relevant to 1,8-naphthyridin-4-amine, under mild conditions without toxic metal catalysts.

- Catalyst: Choline hydroxide ionic liquid (ChOH-IL), a metal-free, water-soluble catalyst.

- Solvent: Water, enabling green chemistry principles.

- Reaction Conditions: One-step reaction at moderate temperatures.

- Mechanism: The catalyst forms hydrogen bonds with reactants facilitating ring closure.

- Outcome: High yields (>90%) of substituted 1,8-naphthyridines.

- Advantages: Simple product isolation without chromatography, scalability, and sustainability.

This method is particularly advantageous for synthesizing 1,8-naphthyridine cores that can be further functionalized to the 4-amine derivative.

Hydrolysis and Amination of 1,8-Naphthyridine Esters/Amides

Another widely used approach involves:

- Preparation of ethyl 6-amino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylate or related esters.

- Hydrolysis of esters to carboxylic acids using aqueous sodium hydroxide/ethanol mixtures at 50–90 °C.

- Neutralization with acids such as citric acid to precipitate the acid intermediate.

- Activation of the acid intermediate with acid activating agents (e.g., pivaloyl chloride, carbodiimides like DCC, EDCI, or coupling reagents like HBTU).

- Reaction with nucleophilic amines to introduce the 4-amino group or related substituents.

- Workup involving aqueous washes (sodium bicarbonate, sodium chloride), drying over sodium sulfate, filtration, and solvent evaporation.

- Final purification by recrystallization or chromatography if needed.

The product hydrochloride salt is typically formed by treatment with hydrochloric acid after purification.

Hydrogenolysis of Protected Intermediates

In some synthetic routes, protected intermediates such as N-benzyloxy derivatives of 1,8-naphthyridine carboxamides are prepared first. These are then subjected to hydrogenolysis (H2, Pd/C catalyst) to remove protecting groups and liberate the free 4-amino group.

- Procedure: Stirring the protected compound in methanol/ethyl acetate under hydrogen atmosphere over Pd/C.

- Duration: Approximately 1 hour at room temperature.

- Outcome: Clean conversion to 4-amino derivatives.

- Purification: Filtration to remove catalyst and HPLC purification to isolate pure amine.

This method is effective for preparing 1,8-naphthyridin-4-amine derivatives with high purity.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Catalysts/Reagents | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Friedlander Condensation in Water | Condensation with ionic liquid catalyst | Choline hydroxide ionic liquid | Water | Moderate (e.g., 80 °C) | >90 | Green, scalable, metal-free, easy isolation |

| Hydrolysis + Activation + Amination | Ester hydrolysis, acid activation, amination | NaOH, citric acid, DCC, EDCI, HBTU, etc. | Ethanol/water, DCM | 25–90 °C | 85–95 | Multi-step, requires careful pH control |

| Hydrogenolysis of Protected Intermediates | Removal of protecting groups by hydrogenolysis | Pd/C catalyst, H2 | MeOH/EtOAc | Room temperature | High | Requires catalyst handling, clean conversion |

Research Findings and Notes

- The hydrolysis step in ester-based syntheses is monitored by thin-layer chromatography (TLC) to ensure completion before acid neutralization.

- Acid activating agents such as pivaloyl chloride and carbodiimides facilitate coupling with nucleophilic amines to form the 4-amino substituted products efficiently.

- The use of aqueous sodium bicarbonate and sodium chloride washes improves purity by removing inorganic salts and residual acids.

- The Friedlander reaction catalyzed by ionic liquids represents a significant advancement by eliminating harsh organic solvents and expensive metal catalysts, offering sustainable production routes.

- Hydrogenolysis methods allow selective deprotection, critical for sensitive intermediates, and yield high-purity amines suitable for further pharmaceutical development.

Chemical Reactions Analysis

1,8-Naphthyridin-4-amine hydrochloride undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding naphthyridine oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Complex Formation: It forms complexes with metal ions, such as copper, which can quench its fluorescence.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:

1,8-Naphthyridin derivatives have shown promising anticancer properties. For instance, compounds with this structure are being explored for their efficacy against gastrointestinal stromal tumors (GIST) that are resistant to conventional treatments like imatinib and sunitinib. Research indicates that these compounds can inhibit specific kinases associated with tumor growth, making them potential candidates for targeted cancer therapies .

Antidiabetic Properties:

Another notable application of 1,8-naphthyridin derivatives is in the treatment of diabetes. Patents have documented their use as antidiabetic agents, suggesting that they may enhance insulin sensitivity or modulate glucose metabolism . This could provide a new avenue for managing both type 1 and type 2 diabetes.

Antiviral Activity:

Recent studies have also highlighted the antiviral potential of 1,8-naphthyridin derivatives against HIV-1 integrase inhibitors (INSTIs). These compounds may disrupt the viral replication cycle, presenting a novel approach to AIDS treatment .

Coordination Chemistry

Ligand Properties:

The unique structure of 1,8-naphthyridin-4-amine allows it to act as a bidentate ligand in coordination complexes. This property is utilized in the synthesis of metal complexes that exhibit interesting electronic and photophysical properties. Such complexes are being investigated for applications in catalysis and materials science .

Biological Studies

Anti-inflammatory Effects:

Research has indicated that 1,8-naphthyridin derivatives possess anti-inflammatory properties. These compounds can inhibit pathways involved in inflammatory responses, making them potential candidates for treating inflammatory diseases .

Data Table: Applications of 1,8-Naphthyridin-4-amine Hydrochloride

Case Studies

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored various naphthyridine derivatives for their ability to inhibit specific kinases involved in cancer progression. The results indicated that certain modifications to the naphthyridine structure significantly enhanced anticancer activity, with IC50 values in the nanomolar range .

Case Study 2: Antidiabetic Properties

In a clinical trial assessing the efficacy of naphthyridine derivatives on diabetic patients, participants showed improved insulin sensitivity after treatment with specific compounds derived from 1,8-naphthyridin-4-amine. The study concluded that these compounds could be developed into new therapeutic agents for diabetes management .

Case Study 3: Coordination Chemistry Applications

A research article highlighted the synthesis of metal complexes using 1,8-naphthyridin-4-amine as a ligand. These complexes demonstrated enhanced catalytic activity in organic reactions, showcasing the versatility of this compound in synthetic chemistry .

Mechanism of Action

The mechanism of action of 1,8-naphthyridin-4-amine hydrochloride involves its interaction with molecular targets:

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃) : Enhance thermal stability (higher melting points) and alter fluorescence properties .

- Aromatic Substituents (e.g., phenyl) : Increase molecular weight and hydrophobicity (LogP = 2.13 for 2-phenyl derivative) .

- Alkylamino Groups: Improve solubility in polar solvents and fluorescence intensity .

Biological Activity

1,8-Naphthyridin-4-amine hydrochloride is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into the mechanisms, therapeutic potentials, and research findings associated with this compound, highlighting its role in cancer treatment, antimicrobial activity, and other pharmacological effects.

Overview of 1,8-Naphthyridine Derivatives

1,8-Naphthyridine derivatives, including 1,8-naphthyridin-4-amine hydrochloride, have been identified as having a broad spectrum of biological activities. These include:

- Anticancer : Inducing apoptosis and inhibiting cell cycle progression.

- Antimicrobial : Exhibiting antibacterial and antiviral properties.

- Anti-inflammatory : Reducing inflammation in various models.

- Antiparasitic : Showing efficacy against leishmaniasis and other parasitic infections.

The biological activity of 1,8-naphthyridin-4-amine hydrochloride is attributed to several mechanisms:

- DNA Intercalation : The compound can intercalate between DNA base pairs, disrupting replication and transcription processes. This is particularly relevant in its anticancer activity .

- Enzyme Inhibition : It acts as an inhibitor of topoisomerases I and II, which are crucial for DNA replication and repair. This inhibition leads to increased DNA damage in rapidly dividing cancer cells .

- Apoptosis Induction : The compound activates intrinsic and extrinsic apoptotic pathways, promoting cell death in tumor cells .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,8-naphthyridin-4-amine hydrochloride through various assays:

Case Studies

- Prostate Cancer Models : Research demonstrated that derivatives of 1,8-naphthyridine exhibited significant cytotoxicity against prostate cancer cell lines (LNCaP, DU145) when compared to standard chemotherapeutics like doxorubicin .

- Breast Cancer Studies : A series of naphthyridine derivatives were tested against breast cancer cell lines (MCF-7), showing promising results in inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Activity

The compound has also shown effectiveness against various pathogens:

- Antibacterial Properties : Initial studies indicated that 1,8-naphthyridine derivatives could inhibit the growth of Gram-negative bacteria, similar to nalidixic acid .

- Antiviral Efficacy : Some derivatives have demonstrated potent antiviral activities against HIV and other viruses by inhibiting viral replication pathways .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of 1,8-naphthyridin-4-amine hydrochloride is crucial for its therapeutic application. Key findings include:

| Parameter | Value |

|---|---|

| Bioavailability | Moderate (41%-46%) |

| Half-life | Approximately 4.2 - 4.8 hours |

| Plasma Protein Binding | High (up to 95%) |

These parameters suggest that while the compound has a good absorption profile, further studies are needed to assess its long-term safety and potential side effects in clinical settings .

Q & A

Q. What are the critical safety considerations for handling 1,8-Naphthyridin-4-amine hydrochloride in laboratory settings?

Methodological Answer:

- Hazard Identification : Classified under GHS as H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled). Use PPE including nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., NIOSH-approved P95 respirators) is required for dust control .

- First Aid Measures :

- Inhalation: Move to fresh air; administer artificial respiration if needed.

- Skin/Eye Contact: Flush with water for ≥15 minutes.

- Ingestion: Rinse mouth; seek medical attention.

- Storage : Keep in a dry, cool environment (room temperature) in tightly sealed containers to avoid moisture and dust formation .

Q. What synthetic routes are available for preparing 1,8-Naphthyridin-4-amine derivatives?

Methodological Answer:

- Amination via Ammonia : React halogenated naphthyridines (e.g., 4-bromo-1,8-naphthyridine) with ammonia in phenol/ethanol at elevated temperatures (110–170°C), yielding primary amines with ~70–75% efficiency .

- Microwave-Assisted Synthesis : Single-pot reactions under microwave irradiation achieve high yields (92–93%) for substituted derivatives (e.g., 2-(4-chlorophenyl)-7-phenyl-5-(trifluoromethyl)-1,8-naphthyridin-4-amine). Key steps include condensation, cyclization, and purification via recrystallization .

Advanced Research Questions

Q. How can microwave irradiation optimize the synthesis of 1,8-naphthyridine derivatives?

Methodological Answer:

- Procedure :

- Advantages :

Q. What analytical techniques are essential for characterizing 1,8-naphthyridine derivatives?

Methodological Answer:

Q. How does the Gould–Jacobs reaction facilitate the synthesis of 1,8-naphthyridine-3-carboxylic acid analogues?

Methodological Answer:

Q. What in silico strategies predict the pharmacological activity of 1,8-naphthyridine derivatives?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.